molecular formula C13H11NO4 B2716281 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid CAS No. 950028-97-4

2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

Cat. No.: B2716281
CAS No.: 950028-97-4
M. Wt: 245.234
InChI Key: WWSNMVHHPWXBLR-UHFFFAOYSA-N
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Description

“2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid” is a chemical compound with the CAS Number: 950028-97-4 . It has a molecular weight of 245.23 . The IUPAC name for this compound is [3- (2-pyridinyloxy)phenoxy]acetic acid . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11NO4/c15-13(16)9-17-10-4-3-5-11(8-10)18-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16) . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 245.23 . The IUPAC name for this compound is [3- (2-pyridinyloxy)phenoxy]acetic acid .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of pyridine derivatives, closely related to "2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid," is in the field of corrosion inhibition. For instance, pyrazoline derivatives have been demonstrated to enhance mild steel resistance in hydrochloric acid solution, showcasing high inhibition efficiencies. These compounds inhibit acid attack through physical and chemical adsorption on the metal surface, following the Langmuir adsorption model (Lgaz et al., 2020).

Catalysis and Organic Synthesis

Pyridine-modified heteropoly compounds have been utilized in the direct hydroxylation of benzene to phenol, highlighting the role of pyridine in promoting catalytic activities. This process benefits from the electronic interaction between pyridine and heteropolyacid, enhancing the pseudo-liquid-phase behavior and thereby increasing the yield of phenol (Leng et al., 2008).

Antimicrobial Activity

Derivatives of pyridine, including those structurally similar to "this compound," have shown significant antimicrobial activity. Specific compounds have exhibited promising results against a range of fungi, comparable to standard drugs like fluconazole (Hunashal et al., 2012).

Environmental Science

In environmental science, studies on the atmospheric oxidation of chlorinated aromatic herbicides, which share functional groups with "this compound," have provided insights into their environmental fate. OH radicals can lead to the formation of potentially toxic compounds, emphasizing the complexity of atmospheric chemistry related to these substances (Murschell & Farmer, 2018).

Safety and Hazards

The safety information for “2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(3-pyridin-2-yloxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13(16)9-17-10-4-3-5-11(8-10)18-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSNMVHHPWXBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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